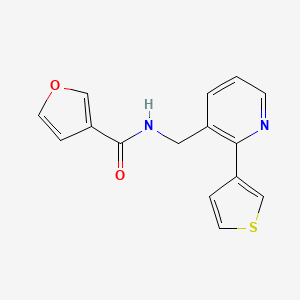

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Description

N-((2-(Thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a thiophene ring at the 2-position and a furan-3-carboxamide group via a methylene bridge.

Properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(12-3-6-19-9-12)17-8-11-2-1-5-16-14(11)13-4-7-20-10-13/h1-7,9-10H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZKSMOSCZMHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves the following steps:

Formation of the thiophene-pyridine intermediate: This step involves the reaction of thiophene-3-carbaldehyde with 3-aminopyridine under suitable conditions to form the intermediate.

Coupling with furan-3-carboxylic acid: The intermediate is then coupled with furan-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under suitable conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, or hydroxylated derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

Material Science: The compound can be used in the synthesis of organic semiconductors or conductive polymers.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Research Implications

- Bioactivity Potential: The pyridine-thiophene scaffold could target enzymes like kinases, analogous to furopyridine derivatives tested in oncology or inflammation .

- Optimization Opportunities : Introducing substituents such as trifluoromethyl or bicycloalkyl groups (as in ) could enhance potency or metabolic stability.

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound features a furan ring and a thiophene-pyridine moiety, which contribute to its unique chemical properties. The compound can be represented as follows:

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological investigation.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Furan Ring : This can be achieved through cyclization reactions of appropriate precursors.

- Thiophene-Pyridine Coupling : The thiophene and pyridine components are synthesized and then coupled to form the final product.

- Carboxamide Formation : The introduction of the carboxamide group is crucial for enhancing biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The furan and thiophene rings enhance binding affinity due to their electron-rich nature, facilitating interactions with biological macromolecules.

Pharmacological Studies

Recent studies have examined the compound's pharmacological effects, particularly in the context of antimicrobial and anticancer activities. For instance:

- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibit significant antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

- Anticancer Potential : Another investigation indicated that compounds with similar structural motifs showed promise in inhibiting cancer cell proliferation, suggesting potential use in cancer therapy .

Case Study 1: Antibacterial Activity

In a comparative study involving various heterocyclic compounds, this compound was tested alongside known antibiotics. The results indicated that it possessed comparable activity to ciprofloxacin, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Efficacy

A series of furan-based compounds were evaluated for their cytotoxic effects on multiple cancer cell lines. This compound demonstrated significant inhibition of cell growth, particularly in breast cancer models, suggesting its role as a lead compound for further development .

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Factors :

| Parameter | Impact | Example Conditions |

|---|---|---|

| Catalyst | Suzuki-Miyaura coupling requires Pd(PPh₃)₄ for efficient thiophene introduction | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |

| Solvent | Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates | DMF or THF for amidation |

| Temperature | Higher temperatures (80–100°C) improve coupling efficiency but may increase side reactions |

Advanced: How can researchers resolve low yields during the final amidation step?

Methodological Answer:

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Activating Agents : Use HOBt/DCC or EDC·HCl to enhance carboxamide coupling efficiency .

- Solvent Optimization : Switch to DCM/THF mixtures to balance reactivity and solubility .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 30 min at 120°C) .

- In Situ Monitoring : Track reaction progress via TLC or HPLC to identify bottlenecks early .

Basic: What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR verifies aromatic proton environments and heterocyclic connectivity (e.g., thiophene δ 7.2–7.5 ppm; pyridine δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (MW: 300.34 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, particularly for assessing π-π stacking between pyridine and furan rings .

Advanced: How can contradictory biological activity data across studies be reconciled?

Methodological Answer:

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies:

- Orthogonal Assays : Validate antiviral activity using both plaque reduction (IC₅₀) and viral entry inhibition assays .

- Dose-Response Curves : Establish full concentration ranges (e.g., 0.1–100 µM) to distinguish true activity from cytotoxicity .

- Purity Verification : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMSO < 0.1%) .

Advanced: What computational methods predict the compound’s binding to kinase targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond networks .

- QSAR Models : Corporate Hammett σ values of thiophene substituents to predict inhibitory potency .

Basic: What in vitro models are suitable for initial anticancer screening?

Methodological Answer:

- Cell Lines : Use MCF-7 (breast) and A549 (lung) cancer cells with MTT assays (48–72 hr exposure) .

- Control Compounds : Include doxorubicin or cisplatin as positive controls to benchmark efficacy.

- Cytotoxicity Thresholds : Define selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) >3 for lead prioritization .

Advanced: How to design in vivo studies for pharmacokinetic profiling?

Methodological Answer:

- Dosing Routes : Administer orally (10 mg/kg) or intravenously (5 mg/kg) in Sprague-Dawley rats .

- Bioanalysis : Quantify plasma concentrations via LC-MS/MS with a LLOQ of 1 ng/mL .

- Metabolite ID : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at thiophene) .

Basic: What are common functionalization strategies to improve solubility?

Methodological Answer:

- PEGylation : Introduce polyethylene glycol (PEG-400) via ester linkages to the furan ring .

- Salt Formation : Generate hydrochloride salts using HCl in ethanol (pH 2–3) .

- Co-solvent Systems : Formulate with cyclodextrins (e.g., HP-β-CD) for enhanced aqueous solubility .

Advanced: What mechanistic studies elucidate its anti-inflammatory effects?

Methodological Answer:

- Pathway Inhibition : Measure NF-κB translocation via confocal microscopy in LPS-stimulated macrophages .

- Cytokine Profiling : Quantify TNF-α and IL-6 suppression using ELISA (e.g., 50% reduction at 10 µM) .

- ROS Scavenging : Assess using DCFH-DA fluorescence in RAW 264.7 cells .

Advanced: How to address metabolic instability in preclinical development?

Methodological Answer:

- Metabolite Blocking : Introduce fluorine at thiophene C-5 to inhibit CYP3A4-mediated oxidation .

- Prodrug Design : Mask the amide as a pivaloyloxymethyl ester for sustained release .

- Liver Microsome Assays : Compare intrinsic clearance (CLint) across species (e.g., human vs. mouse) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.